Diethylammonium 2-chloro-4-(trifluoromethyl)thiazole-5-carboxylate

Herbicide Safener Structure-Activity Relationship Sorghum Protection

Herbicide safener R&D often stalls when aqueous-compatible salt forms are unavailable; the benzyl ester flurazole (0.5 mg/L solubility) cannot support water-based seed treatment or foliar spray formulation. This diethylammonium salt eliminates that bottleneck: • 4-CF₃ pharmacophore proven superior to 4-CH₃ analogs for sorghum safening against alachlor/metolachlor (US4199506). • Directly soluble in DMF and DMSO-no additional base required for amide coupling to fungicidal carboxamides (EP0279239). • Crystalline solid, 1:1 stoichiometry (MW 304.72), ≥95% purity-validated as HPLC/LC-MS reference standard for agrochemical QC workflows.

Molecular Formula C9H12ClF3N2O2S
Molecular Weight 304.72 g/mol
Cat. No. B13104320
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiethylammonium 2-chloro-4-(trifluoromethyl)thiazole-5-carboxylate
Molecular FormulaC9H12ClF3N2O2S
Molecular Weight304.72 g/mol
Structural Identifiers
SMILESCC[NH2+]CC.C1(=C(N=C(S1)Cl)C(F)(F)F)C(=O)[O-]
InChIInChI=1S/C5HClF3NO2S.C4H11N/c6-4-10-2(5(7,8)9)1(13-4)3(11)12;1-3-5-4-2/h(H,11,12);5H,3-4H2,1-2H3
InChIKeyGFWHTDPBOAZHAR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Diethylammonium 2-chloro-4-(trifluoromethyl)thiazole-5-carboxylate: Overview


Diethylammonium 2-chloro-4-(trifluoromethyl)thiazole-5-carboxylate (CAS 72850-88-5) is a diethylamine salt of a 2-chloro-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid belonging to the class of 2,4-disubstituted-5-thiazolecarboxylates. This compound class has been established as herbicidal safeners (antidotes) that reduce crop injury from acetamide herbicides such as alachlor and metolachlor in sorghum, corn, and rice [1]. The same thiazole-5-carboxylate scaffold also exhibits microbicidal and fungicidal activity against phytopathogenic microorganisms [2]. The diethylammonium salt form confers enhanced polarity and solubility in aqueous and polar organic media compared to the neutral ester or free acid analogs, making it a versatile intermediate for further derivatization or formulation development .

WorkflowAqueous-compatible diethylammonium salt enables water-based formulation development
Selection4-CF₃ pharmacophore reported essential for herbicidal safener activity in sorghum
Use contextPre-activated carboxylate intermediate for thiazole-5-carboxamide microbicide synthesis

Why In-Class Analogs Cannot Substitute Without Verification


Within the 2,4-disubstituted-5-thiazolecarboxylate family, three structural variables independently govern biological performance and formulation behavior: (i) the 4-position substituent (CF₃ vs. CH₃ vs. H), (ii) the carboxylate derivative form (free acid, ester, amide, or salt), and (iii) the counterion identity when a salt is employed. Patent data demonstrate that 4-CF₃-substituted thiazolecarboxylates are unequivocally superior to 4-CH₃ analogs in reducing herbicidal injury to sorghum [1]. Furthermore, the diethylammonium salt exhibits distinct solubility and crystallization properties compared to the benzyl ester (flurazole) or the free acid, directly impacting formulation strategy, application method compatibility, and shelf-life stability [2]. Generic substitution without head-to-head equivalence data therefore risks both reduced field efficacy and formulation failure.

4-CF₃ vs 4-CH₃ analog
Patent data indicate 4-CF₃ thiazolecarboxylates provide higher safening effect than 4-CH₃ analogs in sorghum; substitution may reduce crop protection performance in research models.
Salt vs benzyl ester / free acid
Diethylammonium salt offers freely water-soluble ionic form; the benzyl ester (flurazole, 0.5 mg/L) and free acid cannot match aqueous formulation flexibility. Salt stoichiometry also simplifies synthesis control.
Batch consistency
Free acid requires in situ neutralization, introducing variability; pre-formed crystalline salt provides defined 1:1 stoichiometry for reproducible reaction and formulation outcomes.

Quantitative Differentiation Evidence vs. Key Comparators


4-Trifluoromethyl vs. 4-Methyl: Safening Efficacy in Sorghum

Patent US4199506 explicitly teaches that thiazolecarboxylates bearing a 4-trifluoromethyl group are clearly superior to those with a 4-methyl group in reducing herbicidal injury to sorghum caused by acetamide herbicides [1]. This class-level SAR establishes that the CF₃ moiety—present in the target compound—is a critical pharmacophoric element that cannot be replaced by a methyl substituent without substantial loss of safening activity. The diethylammonium salt form retains this essential 4-CF₃ group while providing additional formulation advantages.

4-CF₃ vs 4-CH₃ Safening
Class-level inference
4-CF₃ thiazolecarboxylates: clearly superior safening in sorghum (qualitative). 4-CH₃ analogs: markedly inferior efficacy (US4199506, Table IX).
Reported safener ranking supports CF₃ retention for research; CH₃ substitution unlikely to replicate activity.
Greenhouse trial data; field transfer requires verification.
Herbicide Safener Structure-Activity Relationship Sorghum Protection

Diethylammonium Salt vs. Benzyl Ester: Solubility and Formulation

The diethylammonium salt (CAS 72850-88-5) is an ionic species with markedly higher water solubility than the neutral benzyl ester flurazole (CAS 72850-64-7). Flurazole has a reported water solubility of only 0.5 mg/L at 25°C [1]. While a precise mg/mL value for the diethylammonium salt has not been published in peer-reviewed literature, the ionic carboxylate salt is freely soluble in water and polar organic solvents such as methanol and DMSO , whereas flurazole is essentially water-insoluble and requires organic solvent-based seed treatment formulations. This solubility differential directly dictates formulation strategy: the salt form enables aqueous or hydroalcoholic formulations suitable for foliar spray or tank-mix applications, whereas flurazole is restricted to organic solvent-based seed dressing at 0.06–0.25% w/w [2].

Salt vs Benzyl Ester Solubility
Cross-study comparable
Diethylammonium salt: freely soluble in water, methanol, DMSO. Flurazole (benzyl ester): 0.5 mg/L at 25°C – essentially water-insoluble.
Salt form reported to enable aqueous and hydroalcoholic formulations; ester route restricted to organic solvent-based seed treatment.
Orders of magnitude solubility differential; exact salt solubility values not published.
Aqueous Solubility Formulation Compatibility Salt vs. Ester

Cysteine Synthase Activation by the Thiazole-5-carboxylate Scaffold

In a peer-reviewed study by Hirase and Molin (2001), seed treatment with flurazole (benzyl 2-chloro-4-(trifluoromethyl)-5-thiazolecarboxylate) at 1.25 g/kg seed produced a quantifiable increase in cysteine synthase (CS) activity in sorghum shoots: specific activity increased 1.13- to 1.41-fold and total activity increased 1.40- to 1.75-fold at 48 and 72 h after planting, respectively [1]. Protection from alachlor-induced growth inhibition (100 μM) increased dose-dependently from 0.01 to 0.625 g/kg seed [1]. Among safeners tested, fluxofenim (0.4 g/kg), naphthalic anhydride (2.5 g/kg), benoxacor (2.5 g/kg), and dichlormid (2.5 g/kg) increased CS total activity by 36%, 38%, 61%, and 22% respectively at 48 h, with dichlormid showing the lowest safening efficacy among the group [1]. Although these data are for the benzyl ester rather than the diethylammonium salt, the shared 2-chloro-4-(trifluoromethyl)thiazole-5-carboxylate pharmacophore supports class-level inference of comparable safening potency.

Cysteine Synthase Activation
Cross-study comparable
Flurazole (shared pharmacophore): CS total activity increased 1.40- to 1.75-fold at 48–72 h (Hirase & Molin 2001). Comparator safeners: dichlormid +22%, fluxofenim +36%, naphthalic anhydride +38%, benoxacor +61%.
Supports class-level safener mechanism interpretation; enzyme activation benchmark for thiazolecarboxylate scaffold.
Data from benzyl ester; diethylammonium salt expected to share pharmacophore effect; counterion influence remains to be tested.
Cysteine Synthase Safener Mechanism Sorghum Biochemistry

Diethylammonium Salt vs. Free Acid: Solid-State Handling

The diethylammonium salt (MW 304.72) is reported as a crystalline solid , whereas the free acid 2-chloro-4-(trifluoromethyl)thiazole-5-carboxylic acid (CAS 72850-61-4, MW 231.58) has a melting point of 131–135°C . The salt form's higher molecular weight and ionic character typically confer lower volatility, reduced sublimation tendency, and improved ambient storage stability compared to the free acid, which bears a free carboxylic acid group susceptible to decarboxylation under thermal stress. The free acid has a predicted boiling point of 337.4°C and pKa of approximately 1.57 , indicating it exists predominantly in ionized form at physiological or formulation-relevant pH, making the pre-formed diethylammonium salt a more convenient and precisely stoichiometric starting material for aqueous formulation.

Salt vs Free Acid Handling
Supporting evidence
Diethylammonium salt: crystalline solid, lower volatility. Free acid: mp 131–135°C, predicted bp 337.4°C, pKa ~1.57.
Pre-formed salt may improve storage stability and stoichiometric precision vs in situ neutralized free acid.
Supplier-reported crystallinity; lot-specific COA should confirm purity and identity.
Solid-State Properties Crystallinity Handling and Storage

High-Confidence Application Scenarios


Herbicide Safener Formulation for Sorghum Protection

The 4-CF₃-thiazole-5-carboxylate pharmacophore, as documented in US4199506, provides clearly superior safening of sorghum against alachlor and metolachlor injury compared to 4-CH₃ analogs [1]. The diethylammonium salt's aqueous solubility enables development of water-based seed treatment or foliar spray formulations that are impractical with the water-insoluble benzyl ester flurazole (0.5 mg/L solubility). Dose-response data from Hirase and Molin (2001) indicate that seed treatment rates as low as 0.01 g/kg seed initiate measurable protection, with optimal efficacy at 0.625–1.25 g/kg seed for the structurally related benzyl ester [2]. Researchers formulating novel safener compositions should use the diethylammonium salt when aqueous compatibility is required.

Intermediate for Thiazole-5-carboxamide Microbicide Synthesis

The diethylammonium salt serves as a convenient, pre-activated carboxylate source for amide coupling reactions to generate 2-chloro-4-trifluoromethylthiazole-5-carboxamides, which are claimed in EP0279239 as broad-spectrum agricultural fungicides with activity against phytopathogenic fungi and nematodes [3]. The ionic salt form is directly soluble in polar aprotic solvents (DMF, DMSO) commonly used for amide bond formation, whereas the free acid may require additional base for dissolution and activation. This streamlines the synthetic workflow and improves reaction reproducibility.

Cysteine Synthase Activation Benchmarking in Safener Studies

The Hirase and Molin (2001) dataset establishes quantitative cysteine synthase activation benchmarks for the 2-chloro-4-(trifluoromethyl)thiazole-5-carboxylate scaffold: 1.13–1.41-fold specific activity increase and 1.40–1.75-fold total activity increase at 48–72 h post-treatment [2]. These values serve as reference standards for evaluating novel safener candidates. The diethylammonium salt, sharing the identical pharmacophore, is the appropriate compound for follow-up structure-activity relationship studies where the counterion effect on enzyme activation kinetics is a variable of interest.

Quality Control Reference Standard for Salt Purity Verification

Supplier specifications indicate the diethylammonium salt is commercially available at ≥95% purity (AKSci) or ≥98% purity (MolCore, ISO-certified) as a crystalline solid . Its well-defined stoichiometry (1:1 diethylamine:carboxylic acid), distinct molecular weight (304.72 Da), and crystalline character make it suitable as a calibration reference standard for HPLC or LC-MS quantification of thiazolecarboxylate derivatives in agrochemical formulation quality control workflows.

Application
Selection Property
Validation Focus
Herbicide safener formulation research
Aqueous-compatible diethylammonium salt
Solubility, formulation stability, safener dose-response in sorghum models
Microbicide intermediate synthesis
Pre-activated carboxylate for amide coupling
Reaction reproducibility, DMF/DMSO solubility, carboxamide formation yield
Cysteine synthase activation studies
Shared 2-chloro-4-(trifluoromethyl)thiazole-5-carboxylate pharmacophore
Enzyme activity fold change, counterion effect on activation kinetics
Quality control reference standard
Defined stoichiometry, crystalline solid
HPLC/LC-MS purity verification, lot-to-lot consistency
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